molecular formula C10H10O4S B14343331 4,5,6,7-Tetrahydro-1-benzothiophene-2,3-dicarboxylic acid CAS No. 105555-44-0

4,5,6,7-Tetrahydro-1-benzothiophene-2,3-dicarboxylic acid

Cat. No.: B14343331
CAS No.: 105555-44-0
M. Wt: 226.25 g/mol
InChI Key: SLHGMQOMMHVMLX-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1-benzothiophene-2,3-dicarboxylic acid is a heterocyclic compound containing both sulfur and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-2,3-dicarboxylic acid typically involves multi-step reactions starting from simpler precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the carboxylic acid groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1-benzothiophene-2,3-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4,5,6,7-Tetrahydro-1-benzothiophene-2,3-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophene-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid
  • 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
  • 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

Uniqueness

4,5,6,7-Tetrahydro-1-benzothiophene-2,3-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may have only one carboxylic acid group or different substituents .

Properties

CAS No.

105555-44-0

Molecular Formula

C10H10O4S

Molecular Weight

226.25 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxylic acid

InChI

InChI=1S/C10H10O4S/c11-9(12)7-5-3-1-2-4-6(5)15-8(7)10(13)14/h1-4H2,(H,11,12)(H,13,14)

InChI Key

SLHGMQOMMHVMLX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)C(=O)O)C(=O)O

Origin of Product

United States

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